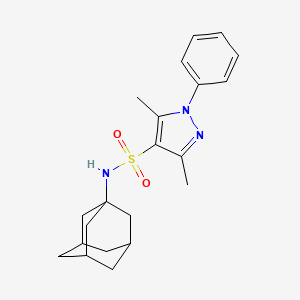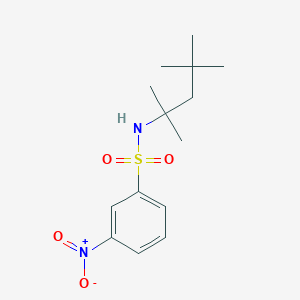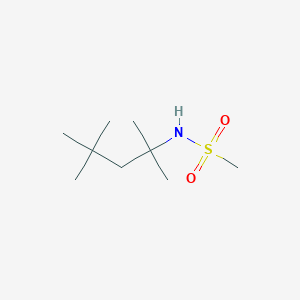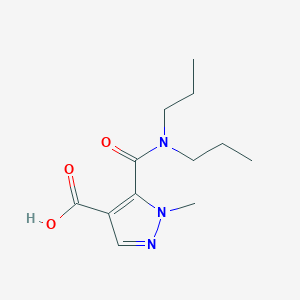
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid (DPCPX) is a selective antagonist of the adenosine A1 receptor. It is a pyrazole derivative that has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological processes.
Mécanisme D'action
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid selectively blocks the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is coupled to G proteins, and its activation leads to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid blocks this inhibitory effect, leading to an increase in intracellular cAMP levels.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed in the body and plays a crucial role in various physiological processes. The blockade of the adenosine A1 receptor by 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to increase heart rate and blood pressure in animal models, indicating a potential role in the regulation of cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been shown to increase wakefulness and decrease slow-wave sleep in animal models, indicating a potential role in the regulation of sleep.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other receptors. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid is also readily available and relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid may have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
Orientations Futures
For the study of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid include the investigation of its potential therapeutic uses and the development of new and more potent adenosine A1 receptor antagonists.
Méthodes De Synthèse
The synthesis of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been widely used in scientific research to study the adenosine A1 receptor. It has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in various physiological processes such as sleep, pain, and cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been used in studies investigating the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease, epilepsy, and depression.
Propriétés
IUPAC Name |
5-(dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-6-15(7-5-2)11(16)10-9(12(17)18)8-13-14(10)3/h8H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMARWEUYJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

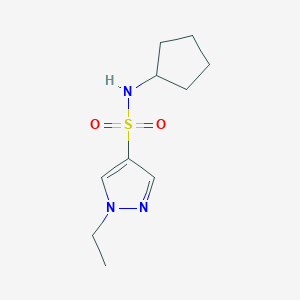
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
